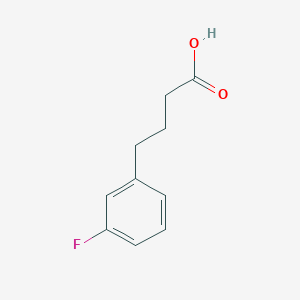

4-(3-Fluorophenyl)butanoic acid

Descripción general

Descripción

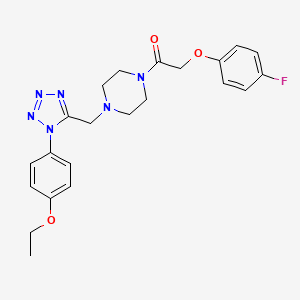

4-(3-Fluorophenyl)butanoic acid, also known as 4-Fluorophenibut, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor . It is a prodrug that is hydrolyzed in vivo to 4-amino-3-(4-fluorophenyl)butyric acid . It is an intermediate in the synthesis of carbamic acid esters, which are used as pharmaceuticals and research reagents .

Molecular Structure Analysis

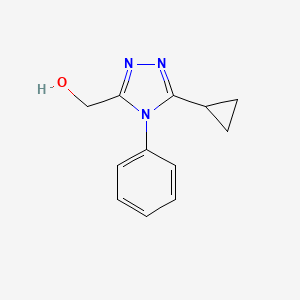

The molecular formula of 4-(3-Fluorophenyl)butanoic acid is C10H11FO2 . The average mass is 182.191 Da and the monoisotopic mass is 182.074310 Da .Physical And Chemical Properties Analysis

The boiling point of 4-(3-Fluorophenyl)butanoic acid is 274.7±15.0 °C at 760 mmHg . Its density is 1.182±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates and Synthesis

4,4-Bis(4-fluorophenyl) butanoic acid, a compound closely related to 4-(3-Fluorophenyl)butanoic acid, is a significant pharmaceutical intermediate. It's usually prepared through the Friedel-Crafts reaction, a crucial step in synthesizing various pharmaceuticals. Sulfonation techniques can remove undesired isomers in this process, enhancing product purity and efficiency (Fan, 1990).

Chemical Synthesis and Reactions

4-(3-Fluorophenyl)butanoic acid and its derivatives play a critical role in the synthesis of complex organic compounds. For instance, the dianion of 4-(phenylsulfonyl)butanoic acid has been used to prepare pivotal intermediates in novel syntheses of indolizidines, highlighting its versatility in organic synthesis (Kiddle, Green, & Thompson, 1995).

Nanofluidic Devices and Photolabile Applications

4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid demonstrates the potential of 4-(3-Fluorophenyl)butanoic acid derivatives in nanotechnology. This compound has been used as a photolabile protecting group to facilitate the optical gating of nanofluidic devices based on synthetic ion channels. Such applications could be crucial in light-induced controlled release and information processing in advanced materials science (Ali et al., 2012).

Biocatalytic Transesterification Reactions

4-(3-Fluorophenyl)butanoic acid and its analogs have been explored in biocatalytic transesterification reactions. For example, butanoic anhydride, a derivative, has been used in regioselective acylation reactions, demonstrating the potential of these compounds in selective and efficient synthetic processes (Kumar et al., 2015).

Kinetics and Thermodynamics in Chemical Reactions

Studies on compounds like 4-oxo-4-phenyl butanoic acid provide insights into the kinetics and thermodynamics of oxidation reactions, crucial for understanding reaction mechanisms and developing new synthetic methodologies (Yogananth & Mansoor, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

4-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUDEIQDDYJRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenyl)butanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2598337.png)

![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598349.png)

![1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2598351.png)

![2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide](/img/structure/B2598355.png)